2-naphthyl-N-(2-phenylethyl)acetamide
Description
Properties
CAS No. |
329920-25-4 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H19NO/c22-20(21-14-13-16-7-2-1-3-8-16)15-18-11-6-10-17-9-4-5-12-19(17)18/h1-12H,13-15H2,(H,21,22) |
InChI Key |
LAKMLJUDDCHSIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32 |
solubility |
7.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Phenylethyl)acetamide Derivatives
Structural and Functional Insights :
- Aromatic Substituents : The naphthyl group in the target compound enhances hydrophobic interactions compared to simpler aryl groups (e.g., dichlorophenyl in ). This difference influences solubility, with the naphthyl derivative being less water-soluble than chloro-substituted analogs .
- Bioactivity: Unlike opioid derivatives like Methoxyacetylfentanyl, the target compound lacks a piperidinyl moiety, rendering it pharmacologically inert in opioid pathways.
- Crystallography : The dihedral angle between the naphthyl and phenylethyl groups in this compound remains unreported, but analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit angles of ~80°, affecting crystal packing and stability .
Naphthyl-Substituted Acetamides
Data Tables
Table 1: Physicochemical Properties
Table 2: Crystallographic Parameters
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